molecular formula C18H37N5 B6150189 N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine CAS No. 2561478-10-0

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

Katalognummer B6150189
CAS-Nummer: 2561478-10-0
Molekulargewicht: 323.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine, also known as N-methyl-N-(4-aminocyclohexyl)-1-piperazine ethylcyclohexane-1,4-diamine (MEPAC), is an aminocyclohexylpiperazine derivative that is primarily used in scientific research. MEPAC is an important chemical compound in the field of medicinal chemistry due to its potential therapeutic applications.

Wirkmechanismus

MEPAC binds to the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, appetite, and sleep. By binding to this receptor, MEPAC is able to modulate its activity and alter its downstream signaling pathways. MEPAC also binds to MAO-A, which is an enzyme that is involved in the breakdown of monoamine neurotransmitters. By binding to this enzyme, MEPAC is able to inhibit its activity and reduce the breakdown of monoamine neurotransmitters. In addition, MEPAC binds to glycogen phosphorylase and acetylcholinesterase, which are enzymes involved in glucose metabolism and the breakdown of acetylcholine, respectively. By binding to these enzymes, MEPAC is able to inhibit their activity and reduce the breakdown of glucose and acetylcholine.
Biochemical and Physiological Effects
MEPAC has been studied for its potential therapeutic effects. It has been shown to have antidepressant-like effects in animal models, and has been found to reduce anxiety-like behavior. In addition, MEPAC has been found to reduce inflammation, and has been shown to have neuroprotective effects in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

MEPAC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a water-soluble compound, which makes it easy to use in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. In addition, it is a relatively weak agonist at the 5-HT2A receptor, which limits its efficacy in some experiments.

Zukünftige Richtungen

There are several potential future directions for the study of MEPAC. One potential direction is to further investigate its potential therapeutic applications. This could include studying its effects on other receptors, such as the 5-HT1A receptor, or its effects on other enzymes, such as MAO-B. Another potential direction is to further investigate its effects on inflammation and neuroprotection. This could include studying its effects on other inflammatory mediators, such as cytokines and chemokines. Finally, further research could be conducted to investigate the potential for MEPAC to be used as a drug delivery system. This could include studying its ability to cross the blood-brain barrier, or its ability to target specific tissues or organs.

Synthesemethoden

MEPAC can be synthesized through a two-step process. The first step involves the reaction of 4-aminocyclohexanol with 1-ethylpiperazine in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting N-ethyl-4-aminocyclohexylpiperazine with 1,4-diamino-1-cyclohexane in the presence of a base, such as sodium ethoxide. The final product is a white powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

MEPAC has a wide range of potential applications in scientific research. It has been studied as an agonist at the 5-HT2A receptor, and as an inhibitor of monoamine oxidase-A (MAO-A). It has also been studied as an inhibitor of the enzyme glycogen phosphorylase, which is involved in glucose metabolism. In addition, MEPAC has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine involves the reaction of 4-aminocyclohexylpiperazine with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": [ "4-aminocyclohexylpiperazine", "2-bromoethylcyclohexane-1,4-diamine", "Palladium catalyst" ], "Reaction": [ "4-aminocyclohexylpiperazine is reacted with 2-bromoethylcyclohexane-1,4-diamine in the presence of a palladium catalyst", "The reaction mixture is heated under reflux for several hours", "The resulting mixture is cooled and filtered to obtain the desired product" ] }

CAS-Nummer

2561478-10-0

Produktname

N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine

Molekularformel

C18H37N5

Molekulargewicht

323.5

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.